Mirtazapine-d3 Mirtazapine-d3 Mirtazapine-d3 (CRM) is a certified reference material intended for use as an internal standard for the quantification of mirtazapine. Mirtazapine is categorized as an antidepressant. Mirtazapine inhibits maintenance of methamphetamine-induced conditioned place preference in rats. It also impairs acquisition and reinstatement of cocaine-induced place preference in rats. This product is intended for research and forensic applications.
Mirtazapine-d3 is an analytical reference material intended for use as an internal standard for the quantification of mirtazapine. Mirtazapine is categorized as an antidepressant. It inhibits maintenance of methamphetamine-induced conditioned place preference in rats. It also impairs acquisition and reinstatement of cocaine-induced place preference in rats. This product is intended for research and forensic applications.
An isotope labelled of Mirtazapine. Mirtazapine is an antidepressant which is used in the treatment of depression.
Brand Name: Vulcanchem
CAS No.: 1216678-68-0
VCID: VC0196459
InChI: InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i1D3
SMILES: CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Molecular Formula: C17H19N3
Molecular Weight: 268.37 g/mol

Mirtazapine-d3

CAS No.: 1216678-68-0

VCID: VC0196459

Molecular Formula: C17H19N3

Molecular Weight: 268.37 g/mol

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Mirtazapine-d3 - 1216678-68-0

Description

Mirtazapine-d3 is a deuterated form of mirtazapine, a tetracyclic antidepressant primarily used in the treatment of major depressive disorder. The deuterated version, Mirtazapine-d3, is often used in research settings for pharmacokinetic studies due to its ability to be distinguished from the non-deuterated form in mass spectrometry analyses. This allows researchers to trace the metabolism and distribution of mirtazapine in the body more accurately.

Pharmacological Profile of Mirtazapine

While Mirtazapine-d3 itself is not typically studied for its pharmacological effects, its non-deuterated counterpart, mirtazapine, exhibits a unique mechanism of action. Mirtazapine acts as an antagonist at presynaptic α2-adrenergic receptors, enhancing both noradrenergic and serotonergic neurotransmission. It also blocks serotonin 5-HT2 and 5-HT3 receptors, which contributes to its antidepressant effects .

Research Applications of Mirtazapine-d3

Mirtazapine-d3 is primarily used in research to study the pharmacokinetics of mirtazapine. It allows researchers to differentiate between the administered drug and any endogenous compounds that might interfere with the analysis. This is particularly useful in studies examining the metabolism, distribution, and excretion of mirtazapine in various populations.

Data Tables for Mirtazapine

While specific data tables for Mirtazapine-d3 are not readily available, the pharmacological profile of mirtazapine can be summarized as follows:

ReceptorActionEffect
α2-adrenergicAntagonistIncreases noradrenergic activity
5-HT2AAntagonistReduces anxiety and improves mood
5-HT3AntagonistAntiemetic effects
H1AntagonistSedation
5-HT2CInverse agonistModulates mood and appetite

Research Findings on Mirtazapine

Mirtazapine has been studied extensively for its therapeutic potential beyond depression, including its use in substance abuse disorders, anxiety disorders, and sleep disorders . Its unique pharmacological profile makes it an attractive option for conditions where traditional antidepressants may not be effective.

CAS No. 1216678-68-0
Product Name Mirtazapine-d3
Molecular Formula C17H19N3
Molecular Weight 268.37 g/mol
IUPAC Name 5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Standard InChI InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i1D3
Standard InChIKey RONZAEMNMFQXRA-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
SMILES CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Canonical SMILES CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Purity 95% by HPLC; 98% atom D
Related CAS 61337-67-5 (unlabelled)
Synonyms 1,2,3,4,10,14b-Hexahydro-2-(methyl-d3)-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine; Org-3770-d3; Remeron-d3; Zispin-d3;
Tag Mirtazapine
PubChem Compound 45039945
Last Modified Aug 15 2023

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